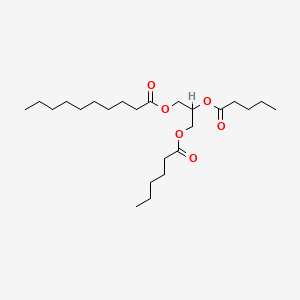
(3-Hexanoyloxy-2-pentanoyloxypropyl) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are a group of complex esters formed by the reaction of decanoic acid with various other carboxylic acids and trimethylolpropane. These esters are known for their unique chemical properties and are used in various industrial applications due to their stability and performance characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid mixed esters involves esterification reactions where decanoic acid reacts with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion .
Industrial Production Methods
Industrial production of these mixed esters often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting esters are then purified through distillation to remove any unreacted acids and by-products. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid mixed esters can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid, 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Decanoic acid mixed esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on lipid metabolism and potential therapeutic uses in metabolic disorders.
Medicine: Investigated for their antimicrobial properties and potential use in drug formulations.
Industry: Utilized as plasticizers, lubricants, and in the production of biodegradable polymers
Mechanism of Action
The mechanism of action of decanoic acid mixed esters involves their interaction with cellular membranes and enzymes. These esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Fatty acids, C16-18 and C18-unsaturated, hexaesters with dipentaerythritol .
Decanoic acid, mixed esters with dipentaerythritol, octanoic acid, and valeric acid: .
Triisononanoic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tris(2-ethylhexanoate): .
Uniqueness
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are unique due to their specific combination of carboxylic acids and trimethylolpropane. This combination imparts distinct physical and chemical properties, such as enhanced stability, lower volatility, and improved performance in various applications compared to other similar esters .
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3-hexanoyloxy-2-pentanoyloxypropyl) decanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-11-12-13-15-18-23(26)29-20-21(30-24(27)16-9-6-3)19-28-22(25)17-14-8-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
NFJPVPFTKSGEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


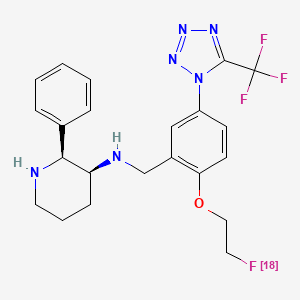
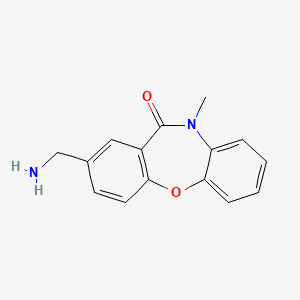

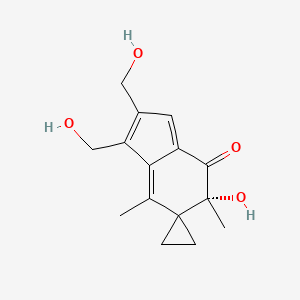
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

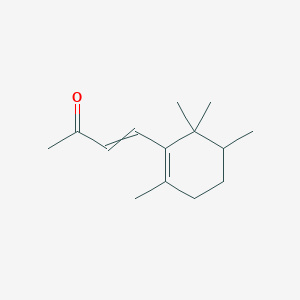
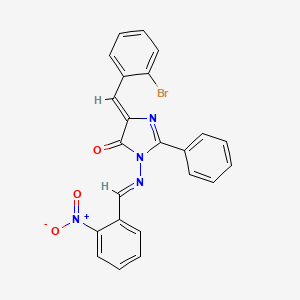
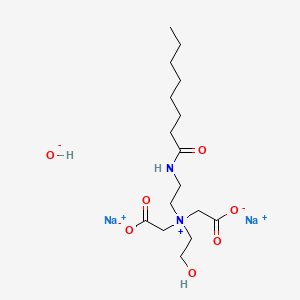
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
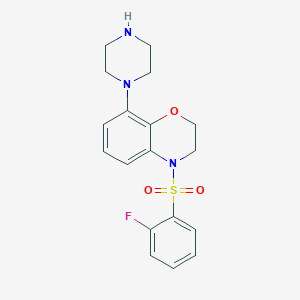
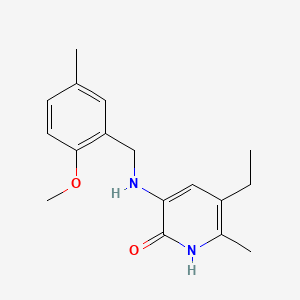
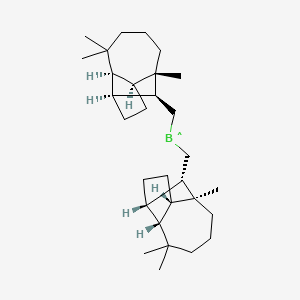
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
